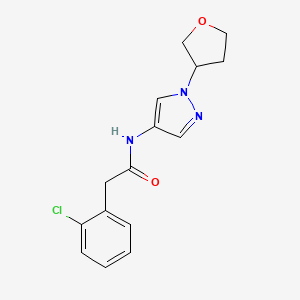
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile, also known as BBOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBOT is a member of the benzothiazole family of compounds and has been shown to have a variety of biological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- Synthesis of Benzothiazole Derivatives : It has been utilized in the synthesis of several new benzothiazole derivatives, proving its versatility in creating heterocyclic compounds with potential biological activities (Zaki et al., 2006).
Antimicrobial Activity
- Benzothiazole-2-ylsulfanyl Derivatives : Derivatives of benzothiazole-2-ylsulfanyl have shown significant antibacterial and antifungal properties, demonstrating its potential in developing new antimicrobial agents (Chakraborty et al., 2014).
Chemoenzymatic Synthesis
- Optically Active Derivatives : It has been used in baker's yeast-induced asymmetric synthesis, leading to the creation of optically active derivatives. This highlights its utility in chiral synthesis and pharmaceuticals (Nunno et al., 1999).
Fluoroacrylonitriles Synthesis
- Alpha-Fluoro Acrylonitriles Production : Utilized in the synthesis of alpha-fluoro acrylonitriles, demonstrating its role in producing novel organic compounds with potential industrial applications (del Solar et al., 2008).
Anticonvulsant Evaluation
- Novel Hydrazones/Acetohydrazones Synthesis : Its derivatives have been evaluated for anticonvulsant activity, contributing to the development of new therapeutic agents (Kumar et al., 2011).
Lipase-Catalyzed Reactions
- Kinetic Resolution in Synthesis : The compound has been a subject in studies of lipase-catalyzed kinetic resolutions, offering insights into enantioselective synthesis methodologies (Borowiecki et al., 2013).
Metal Complex Formation
- Silver(I) Complexes : Studies have explored its role in forming complex structures with metals like silver, indicating its potential in coordination chemistry and material science (Zou et al., 2004).
Quantum Chemical Studies
- Reaction Pathway Analysis : Quantum chemical and experimental studies have been conducted on reactions involving this compound, shedding light on its chemical behavior and potential reaction pathways (Amosova et al., 2021).
Photolysis Studies
- Sulfanyl Radical Reactivity : Laser flash photolysis studies have investigated the reactivity of benzothiazol-2-ylsulfanyl radicals, which is crucial for understanding its behavior under photochemical conditions (Alam et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS3/c19-9-11(17-20-12-5-1-3-7-15(12)24-17)14(22)10-23-18-21-13-6-2-4-8-16(13)25-18/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXVNBKSITPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)
![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)



![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)